molecular formula C60H86N16O13 B1668069 Buserelin acetate CAS No. 68630-75-1

Buserelin acetate

Katalognummer B1668069
CAS-Nummer: 68630-75-1
Molekulargewicht: 1239.4 g/mol
InChI-Schlüssel: CUWODFFVMXJOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Buserelin Acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR) and is used in the treatment of prostate cancer .


Synthesis Analysis

The synthesis of Buserelin involves the use of DIC/HOBT as the condensing agent, Boc and Fmoc associated synthetic method for solid phase synthesis, and ethylamine/methanol solvent as cutting fluid . This method can release the C-terminal ethylamine-peptide from the resin directly .


Molecular Structure Analysis

The molecular formula of Buserelin Acetate is C62H90N16O15 . Its molecular weight is 1299.5 g/mol .


Chemical Reactions Analysis

Major degradation pathways of Buserelin include deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation .


Physical And Chemical Properties Analysis

Buserelin Acetate has a molecular weight of 1299.5 g/mol . It is an organic molecular entity . The storage conditions for Buserelin Acetate are -20°C for 3 years for the powder form, and -80°C for 6 months for the solvent form .

Wissenschaftliche Forschungsanwendungen

Treatment of Prostate Cancer

Buserelin acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist. It stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR), and is used in the treatment of prostate cancer .

Sustained Release for Chronic Treatment

Research has shown that Buserelin acetate can be used in a sustained-release format for chronic treatment. This is achieved by using heptakis (2,6-di-O-ethyl)-β-cyclodextrin (DE-β-CyD) as a parenteral sustained-release carrier. The in-vitro release of Buserelin from the oily suspension was significantly retarded by the complexation with DE-β-CyD, mainly due to the poor water solubility of the complex .

Treatment of Endocrine-Dependent Diseases

The sustained release of Buserelin acetate has potential therapeutic efficacy for the treatment of endocrine-dependent diseases. A single subcutaneous injection of the suspension containing the Buserelin-DE-β-CyD complex to rats provided an effective continuous plasma level of Buserelin lasting for at least one month .

Reproductive Performance in Female Rabbits

Buserelin acetate has been used in reproductive studies in female rabbits. The hormone analogue was entrapped in chitosan-based nanoparticles and added to extenders for artificial insemination. This method allowed a reduction in the concentration of the hormone used in artificial insemination to four micrograms per female without affecting fertility and prolificacy .

Treatment of Precocious Puberty

Buserelin acetate has been found to be safe and well accepted for the treatment of precocious puberty. It offers the promise of improved linear growth potential .

Effect on the Uterus of Adult Rats

Buserelin acetate appears to cause a progressive blockade of gonadotrophin secretion when administered to female rats for four, eight, or 12 days. This leads to an important rebound effect, with accentuated estrogen release already apparent in the first estrous cycle following treatment .

Wirkmechanismus

Buserelin stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR). It desensitizes the GnRH receptor, reducing the amount of gonadotropin . In males, this results in a reduction in the synthesis and release of testosterone . In females, estrogen secretion is inhibited .

Safety and Hazards

Buserelin Acetate may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Buserelin Acetate is used primarily in the treatment of prostate cancer and endometriosis . It is also used for other indications such as the treatment of premenopausal breast cancer, uterine fibroids, and early puberty, in assisted reproduction for female infertility, and as a part of transgender hormone therapy . Finding alternative delivery methods to injection is a key area of research for peptide formulations .

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57982-77-1 (Parent)
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30218712
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buserelin acetate

CAS RN

68630-75-1
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buserelin acetate
Reactant of Route 2
Reactant of Route 2
Buserelin acetate
Reactant of Route 3
Reactant of Route 3
Buserelin acetate
Reactant of Route 4
Reactant of Route 4
Buserelin acetate
Reactant of Route 5
Reactant of Route 5
Buserelin acetate
Reactant of Route 6
Reactant of Route 6
Buserelin acetate

Q & A

Q1: How does buserelin acetate interact with its target in the body?

A1: Buserelin acetate acts as a potent agonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland []. By mimicking the action of naturally occurring GnRH, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [, , ].

Q2: What are the downstream effects of buserelin acetate's interaction with GnRH receptors?

A2: While initial administration causes a surge in LH and FSH, prolonged administration of buserelin acetate leads to downregulation and desensitization of GnRH receptors []. This effectively suppresses the release of LH and FSH, resulting in a state of reversible hypogonadism [, ]. This suppression of gonadotropins forms the basis for its use in treating hormone-dependent conditions.

Q3: Does buserelin acetate administration impact estradiol levels?

A3: Yes, administration of buserelin acetate leads to a decrease in serum estradiol levels. Studies show that within 4-6 weeks of treatment, estradiol levels reach below 15 pg/ml [].

Q4: What is the molecular formula and weight of buserelin acetate?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight, they do delve into the spectroscopic characterization of the compound and its interactions. This information is crucial for understanding its physicochemical properties and behavior in various settings.

Q5: Are there any studies on the spectroscopic characteristics of buserelin acetate?

A5: Yes, research has focused on characterizing the inclusion complex of buserelin acetate with dimethyl-beta-cyclodextrin (DM-beta-CyD) using various spectroscopic techniques, including ultraviolet absorption, circular dichroism (CD), proton, and carbon-13 nuclear magnetic resonance spectroscopies [, ]. These studies reveal insights into the interaction between buserelin acetate and DM-beta-CyD, highlighting the involvement of aromatic side chains and specific residues in the complexation process.

Q6: How stable is buserelin acetate in different formulations and storage conditions?

A6: Buserelin acetate's stability is influenced by formulation and storage conditions. Research shows promising stability in a non-biodegradable poly(ethylene-vinyl acetate) implant for up to three months under ICH stability conditions (5°C, 25°C/60% R.H. and 40°C/75% R.H.) []. This stability was confirmed by consistent assay values and the absence of degradation products. Other formulations, such as microspheres and nanoparticles, have also been investigated for controlled release and enhanced stability [, ].

Q7: Can cyclodextrins be used to improve the stability of buserelin acetate?

A7: Yes, studies suggest that cyclodextrins, particularly dimethyl-beta-cyclodextrin (DM-beta-CyD) and maltosyl-beta-cyclodextrin (G2-beta-CyD), can enhance buserelin acetate's stability by forming inclusion complexes [, ]. These complexes shield the peptide from enzymatic degradation. Additionally, ethylated β‐cyclodextrin shows promise in oil-based injectable formulations for sustained release [].

Q8: What are the common applications of buserelin acetate in scientific research?

A8: Buserelin acetate is widely employed in research to induce ovulation in various species, including rabbits, buffaloes, and fish [, , ]. It is also used to create animal models of hormone-dependent conditions like endometriosis and prostate cancer, allowing researchers to study disease mechanisms and test new therapies [, ].

Q9: What are the potential benefits of using buserelin acetate in treating endometriosis?

A9: Studies indicate that buserelin acetate effectively relieves endometriosis-associated pain, including dysmenorrhea, deep dyspareunia, and pelvic pain []. This effect is attributed to its ability to induce a hypoestrogenic state, which leads to the regression of endometrial tissue.

Q10: Has buserelin acetate been investigated for use in controlled drug delivery systems?

A10: Yes, research has explored incorporating buserelin acetate into controlled drug delivery systems like microspheres and nanoparticles [, ]. These systems aim to provide sustained release of the drug, reducing dosing frequency and potentially minimizing side effects.

Q11: Are there any studies evaluating alternative administration routes for buserelin acetate?

A11: Beyond the commonly used nasal spray and injectable forms, studies explore incorporating buserelin acetate into nanoparticles for intravaginal delivery in rabbits []. This approach aims to improve drug bioavailability and potentially reduce the required dose for ovulation induction.

Q12: What is the safety profile of buserelin acetate based on current research?

A12: While buserelin acetate is generally safe, some side effects have been reported, including hot flashes and bone mineral density loss with prolonged use []. These side effects are consistent with its mechanism of action of inducing a hypoestrogenic state.

Q13: Are there specific risk factors that might increase the likelihood of experiencing adverse effects?

A13: Research has identified younger age, lower body mass index, and specific hormonal profiles, such as high estradiol levels, as potential risk factors for developing ovarian hyperstimulation syndrome (OHSS) in patients using buserelin acetate for in vitro fertilization [].

Q14: What analytical techniques are used to characterize and quantify buserelin acetate?

A14: High-performance liquid chromatography (HPLC) is a key analytical technique used to determine the content and release profile of buserelin acetate in various formulations, including nanoparticles []. This method ensures accurate quantification and helps assess the drug's release characteristics over time.

Q15: What are potential future research directions for buserelin acetate?

A15: Future research could focus on:

  • Optimizing drug delivery systems to enhance efficacy and minimize side effects [, ].
  • Investigating the role of kisspeptin and its interplay with buserelin acetate in regulating sexual motivation []. This opens new avenues for understanding the complex neuroendocrine control of reproductive behavior.

Q16: Are there cross-disciplinary applications of buserelin acetate research?

A16: Yes, buserelin acetate research extends beyond reproductive medicine. It delves into areas like:

  • Material science and nanotechnology: Development of novel drug delivery systems [, , ].
  • Veterinary medicine: Improving reproductive efficiency in livestock and companion animals [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.